3-Chloro-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-Chloro-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Mechanism of Action
Target of Action
3-Chloro-5-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class of compounds, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are various microorganisms, including bacteria, viruses, and parasites .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may allow these compounds to interact with their targets, leading to changes that inhibit the growth or function of the microorganisms .
Biochemical Pathways
Given its anti-infective properties, it likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Pharmacokinetics
1,2,4-oxadiazole derivatives have been suggested as potential alternative templates for discovering novel antibacterial agents , indicating that they may have favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the inhibition or death of the targeted microorganisms . This leads to a reduction in the infection caused by these microorganisms, thereby alleviating the associated symptoms .
Action Environment
The action of this compound, like other anti-infective agents, can be influenced by various environmental factors. These may include the presence of other microorganisms, the pH of the environment, and the presence of biological materials that can interact with the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-chlorobenzohydrazide with methyl chloroformate in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-5-methyl-1,2,4-oxadiazole or 3-thio-5-methyl-1,2,4-oxadiazole.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
3-Chloro-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Material Science: It is utilized in the development of high-energy materials and polymers with specific electronic properties.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.
Uniqueness
3-Chloro-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its chlorine and methyl groups make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
3-chloro-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHWZCUZUNNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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